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Professionals

This document provides a detailed protocol for the expression and purification of recombinant
human citrin protein (also known as SLC25A13) from Escherichia coli. Citrin is a mitochondrial
solute carrier protein with a molecular weight of approximately 74 kDa.[1] This protocol is
designed to yield high-purity citrin suitable for downstream applications such as structural
studies, functional assays, and drug development.

The purification strategy employs affinity chromatography, leveraging a polyhistidine tag (His-
tag) fused to the recombinant citrin, followed by a polishing step using size-exclusion
chromatography. This two-step process ensures the removal of contaminants and protein
aggregates.

Data Presentation

The following table summarizes typical quantitative data obtained from the purification of His-
tagged recombinant proteins from a 1-liter E. coli culture. The values presented are estimates
based on standard purification protocols for similar mitochondrial proteins and may vary
depending on the specific expression construct and experimental conditions.
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Purification Total Protein Target Protein . .
Purity (%) Yield (%)

Step (mg) (mg)
Cleared Lysate 2000 - 4000 50 - 150 ~5 100
Ni-NTA Affinity

40 - 120 35-100 >85 70 - 80
Chromatography
Size-Exclusion

25-80 20-70 >95 40 - 60

Chromatography

Experimental Protocols
Expression of Recombinant His-tagged Citrin in E. coli

This protocol describes the induction of citrin expression in a suitable E. coli strain.

Materials:

E. coli strain (e.g., BL21(DE3)) transformed with a citrin expression vector (e.g., pET vector
with an N-terminal His-tag).

Luria-Bertani (LB) broth.

Appropriate antibiotic (e.g., ampicillin or kanamycin).

Isopropyl 3-D-1-thiogalactopyranoside (IPTG).

Procedure:

Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of E.
coli harboring the citrin expression plasmid.

Incubate the culture overnight at 37°C with shaking at 220 rpm.

The next day, inoculate 1 L of fresh LB broth with the overnight culture.

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches
0.6-0.8.
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Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
Continue to incubate the culture for 4-6 hours at 30°C or overnight at 18°C.
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

Discard the supernatant and store the cell pellet at -80°C until further use.

Cell Lysis and Lysate Preparation

This protocol details the disruption of E. coli cells to release the recombinant citrin protein.

Materials:

Lysis Buffer: 50 mM Tris-HCI (pH 8.0), 300 mM NacCl, 10 mM imidazole, 10% glycerol, 1 mM
PMSF (add fresh).

Lysozyme.

DNase I.

Sonciator.

Procedure:

Resuspend the frozen cell pellet in 30-40 mL of ice-cold Lysis Buffer per liter of original
culture.

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
Add DNase | to a final concentration of 10 pg/mL.

Lyse the cells by sonication on ice. Use short bursts of 30 seconds followed by 30 seconds
of cooling. Repeat until the suspension is no longer viscous.

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

Carefully collect the supernatant, which contains the soluble recombinant citrin protein.
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Affinity Chromatography Purification

This step utilizes Immobilized Metal Affinity Chromatography (IMAC) to capture the His-tagged
citrin.[2][3]

Materials:

Ni-NTA agarose resin.

Lysis Buffer (as above).

Wash Buffer: 50 mM Tris-HCI (pH 8.0), 300 mM NacCl, 20-50 mM imidazole, 10% glycerol.

Elution Buffer: 50 mM Tris-HCI (pH 8.0), 300 mM NacCl, 250-500 mM imidazole, 10%
glycerol.

Chromatography column.

Procedure:

Pack a chromatography column with Ni-NTA agarose resin and equilibrate it with 5-10
column volumes of Lysis Buffer.

e Load the cleared lysate onto the column at a slow flow rate (e.g., 1 mL/min).

e Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically
bound proteins.

o Elute the bound citrin protein with 5-10 column volumes of Elution Buffer.

o Collect fractions and analyze them by SDS-PAGE to identify those containing the purified
citrin.

Size-Exclusion Chromatography (Polishing Step)

This final step separates the citrin protein from any remaining contaminants and aggregates
based on size.

Materials:
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e Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200).
o SEC Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT.

o Concentrated citrin fractions from affinity chromatography.
Procedure:

e Pool the fractions from the affinity chromatography step that contain the highest
concentration of citrin.

» Concentrate the pooled fractions to a volume of 1-2 mL using a centrifugal filter device.
o Equilibrate the SEC column with at least 2 column volumes of SEC Bulffer.

o Load the concentrated protein sample onto the equilibrated column.

e Run the chromatography with SEC Buffer at the recommended flow rate for the column.
e Collect fractions and analyze them by SDS-PAGE for purity.

e Pool the fractions containing pure, monomeric citrin.

o Determine the protein concentration using a spectrophotometer (A280) or a protein assay
(e.g., Bradford).

Quality Control

The purity of the final protein preparation should be assessed by SDS-PAGE, and its identity
can be confirmed by Western blotting using an anti-His-tag or anti-citrin antibody.

Mandatory Visualization

The following diagram illustrates the workflow for the purification of recombinant citrin protein.
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Recombinant Citrin Purification Workflow
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The following diagram illustrates the logical relationship in the affinity chromatography step.
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Affinity Chromatography Principle

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Recombinant Citrin
Protein Purification]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1228705#standard-protocol-for-recombinant-citrin-
protein-purification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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